

An In-depth Technical Guide to 2"-O-beta-L-galactopyranosylorientin

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Compound of Interest

Compound Name: 2"-O-beta-L-galactopyranosylorientin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with noteworthy anti-inflammatory properties and interactions with drug transporters. This document details its chemical identity, biological activities with associated quantitative data, and relevant experimental methodologies.

Chemical Identity and Synonyms

2"-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid. Its identification is crucial for accurate research and sourcing.

Property	Value
CAS Registry Number	861691-37-4[1]
Molecular Formula	C ₂₇ H ₃₀ O ₁₆ [1]
Molecular Weight	610.5 g/mol [1]
Synonyms	Orientin 2''-O-β-L-galactoside[1], 2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one, PD118801
Botanical Source	Found in plants such as Trollius chinensis and Lophatherum gracile.[1][2]
Solubility	Soluble in DMSO.[1]

Biological Activity: Anti-Inflammatory Effects

2''-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity. Specifically, it has been shown to decrease the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Quantitative Data on Anti-Inflammatory Activity

Bioassay	Cell Line	Treatment Concentrations	Outcome
LPS-induced Nitric Oxide (NO) Production	RAW 264.7	100 to 200 μM	Decreased production of NO.[1]
LPS-induced Interleukin-6 (IL-6) Production	RAW 264.7	100 to 200 μM	Decreased production of IL-6.[1]
LPS-induced Tumor Necrosis Factor-alpha (TNF-α) Production	RAW 264.7	100 to 200 μM	Decreased production of TNF-α.[1]

Interaction with Drug Transporters

2"-O-beta-L-galactopyranosylorientin has been identified as a substrate of the Multidrug Resistance Protein 2 (MRP2), an important ATP-binding cassette (ABC) transporter involved in the efflux of various substances from cells.[3] This interaction suggests a potential role in influencing the pharmacokinetics of co-administered drugs that are also MRP2 substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Assessment of Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to determine the effect of 2"-O-beta-L-galactopyranosylorientin on the production of NO, IL-6, and TNF- α in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

- RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).
- Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
- The cells are then pre-treated with varying concentrations of 2"-O-beta-L-galactopyranosylorientin (e.g., 100-200 μ M) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 μ g/mL).[4]

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

- After the treatment period (typically 24 hours), the cell culture supernatant is collected.
- The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[5]
- Briefly, an equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature.

- The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[\[6\]](#)

3. Measurement of IL-6 and TNF- α Production (ELISA):

- The levels of IL-6 and TNF- α in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[\[7\]](#)[\[8\]](#)
- The supernatant is added to wells of a microplate pre-coated with antibodies specific for either IL-6 or TNF- α .
- Following a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate solution is added to produce a colorimetric signal.[\[7\]](#)
- The absorbance is measured at the appropriate wavelength (e.g., 450 nm), and the cytokine concentrations are calculated based on a standard curve generated with recombinant IL-6 or TNF- α .[\[7\]](#)

Protocol 2: Determination of MRP2 Substrate Interaction

Two common in vitro methods to assess whether a compound is a substrate of MRP2 are the vesicular transport assay and the ATPase assay.

1. Vesicular Transport Assay:

- This assay utilizes inside-out membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 insect cells).[\[9\]](#)[\[10\]](#)
- The vesicles are incubated with a known fluorescent or radiolabeled MRP2 substrate and the test compound (2"-O-beta-L-galactopyranosylorientin).
- The uptake of the labeled substrate into the vesicles is initiated by the addition of ATP.[\[9\]](#)
- If the test compound is an MRP2 substrate, it will compete with the labeled substrate for transport, resulting in a decreased accumulation of the labeled substrate inside the vesicles.
- The amount of accumulated labeled substrate is quantified after separating the vesicles from the incubation medium by rapid filtration.

2. ATPase Assay:

- ABC transporters like MRP2 hydrolyze ATP to drive substrate transport. This ATPase activity is stimulated in the presence of substrates.[\[11\]](#)[\[12\]](#)
- Membrane preparations containing MRP2 are incubated with the test compound and ATP.
- The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released, often through a colorimetric reaction.[\[11\]](#)
- An increase in the vanadate-sensitive ATPase activity in the presence of the test compound suggests that it is a substrate of the transporter.[\[11\]](#)

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by 2''-O-beta-L-galactopyranosylorientin and the general workflows of the described experimental protocols.

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 2''-O-beta-L-galactopyranosylorientin.

Caption: General experimental workflows for assessing anti-inflammatory activity and MRP2 substrate interaction.

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